2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a 4-methylpyridin-2-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-pyridylamine with pyrrolidine-1-carbaldehyde under specific reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrrolidine ring and pyridine moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carboxylic acid.
Reduction: Formation of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carbaldehyde: A similar compound with a pyrrolidine ring and an aldehyde group.
4-Methylpyridine: A compound with a pyridine ring substituted with a methyl group.
Pyrrolidine-2-one: A compound with a pyrrolidine ring and a ketone group.
Uniqueness
2-(4-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde is unique due to the combination of its pyrrolidine ring, 4-methylpyridine moiety, and aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-9-4-5-12-10(7-9)11-3-2-6-13(11)8-14/h4-5,7-8,11H,2-3,6H2,1H3 |
InChI Key |
XQFWQCRAFIJNPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2CCCN2C=O |
Origin of Product |
United States |
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